

5-Iodobenzo[d]isoxazole: A Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: 5-Iodobenzo[d]isoxazole

Cat. No.: B3174840

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This guide provides an in-depth technical overview of **5-Iodobenzo[d]isoxazole**, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. Herein, we will explore its fundamental properties, detail a robust synthetic methodology, discuss its significance as a versatile building block, and outline the necessary safety protocols for its handling.

Core Molecular Attributes

CAS Number: 954371-46-1 Molecular Formula: C₇H₄INO

The structural framework of **5-Iodobenzo[d]isoxazole**, also known as 5-iodo-1,2-benzisoxazole, integrates an iodine atom at the 5-position of the benzo[d]isoxazole scaffold. This strategic placement of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecular architectures.

Property	Value	Source
Molecular Weight	245.02 g/mol	
IUPAC Name	5-iodo-1,2-benzisoxazole	
Physical Form	Solid	
Purity	Typically ≥95%	
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	

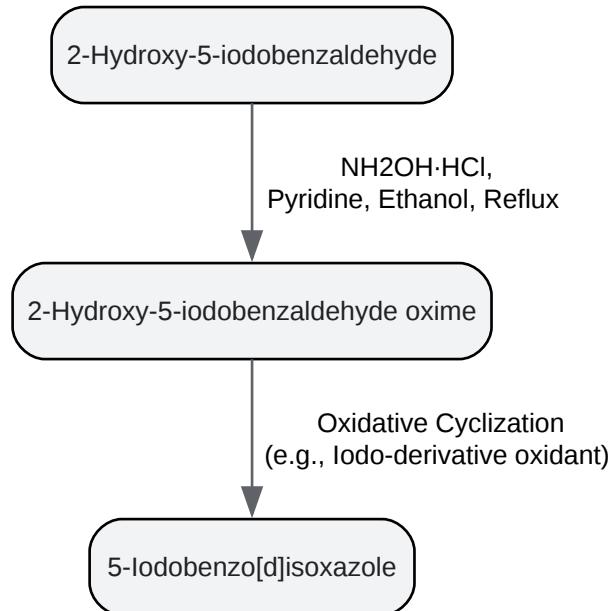
Synthesis of 5-Iodobenzo[d]isoxazole: A Methodological Deep Dive

The synthesis of the benzo[d]isoxazole core is most effectively achieved through a [3+2] cycloaddition reaction. This powerful synthetic strategy involves the reaction of a nitrile oxide with a suitable dipolarophile. While a specific protocol for **5-Iodobenzo[d]isoxazole** is not extensively detailed in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous halogenated benzisoxazoles.

The proposed synthesis involves a two-step process commencing with the appropriate iodinated precursor. The rationale behind this approach is to introduce the iodo-substituent at an early, stable stage of the synthesis.

Diagram of Proposed Synthetic Pathway

Proposed Synthesis of 5-Iodobenzo[d]isoxazole

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Caption: Proposed synthetic route to **5-Iodobenzo[d]isoxazole**.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Hydroxy-5-iodobenzaldehyde oxime

- **Rationale:** The initial step involves the conversion of the aldehyde functional group of 2-hydroxy-5-iodobenzaldehyde into an oxime. This is a standard and high-yielding reaction that sets the stage for the subsequent cyclization. The hydroxylamine attacks the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.
- **Procedure:**
 - To a solution of 2-hydroxy-5-iodobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
 - The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is taken up in ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to **5-Iodobenzo[d]isoxazole**

- Rationale:** The final step is an intramolecular oxidative cyclization of the oxime to form the benzo[d]isoxazole ring system. Various oxidizing agents can be employed for this transformation, with iodine-based reagents being a suitable choice to maintain the halogenated nature of the molecule. This reaction proceeds via the formation of a transient species that facilitates the nucleophilic attack of the phenolic oxygen onto the oxime nitrogen, followed by elimination to yield the aromatic heterocycle.
- Procedure:**
 - The 2-hydroxy-5-iodobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform.
 - An oxidizing agent, for instance, an iodobenzene diacetate derivative, is added portion-wise to the solution at room temperature.
 - The reaction is stirred until TLC analysis indicates the complete conversion of the starting material.
 - The reaction mixture is then washed with a solution of sodium thiosulfate to quench any remaining oxidant, followed by water and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

- The crude product is purified by flash column chromatography on silica gel to afford **5-Iodobenzo[d]isoxazole**.

Spectroscopic Characterization

While specific, experimentally-derived spectra for **5-Iodobenzo[d]isoxazole** are not readily available in the cited literature, the expected spectral characteristics can be predicted based on the analysis of analogous isoxazole structures.

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the iodine atom and the isoxazole ring.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic chemical shift.
- IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the C=N stretching of the isoxazole ring, as well as aromatic C-H and C=C stretching vibrations. The C-I bond may show a weak absorption in the far-infrared region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 245.02 g/mol. The isotopic pattern of iodine will be a key diagnostic feature.

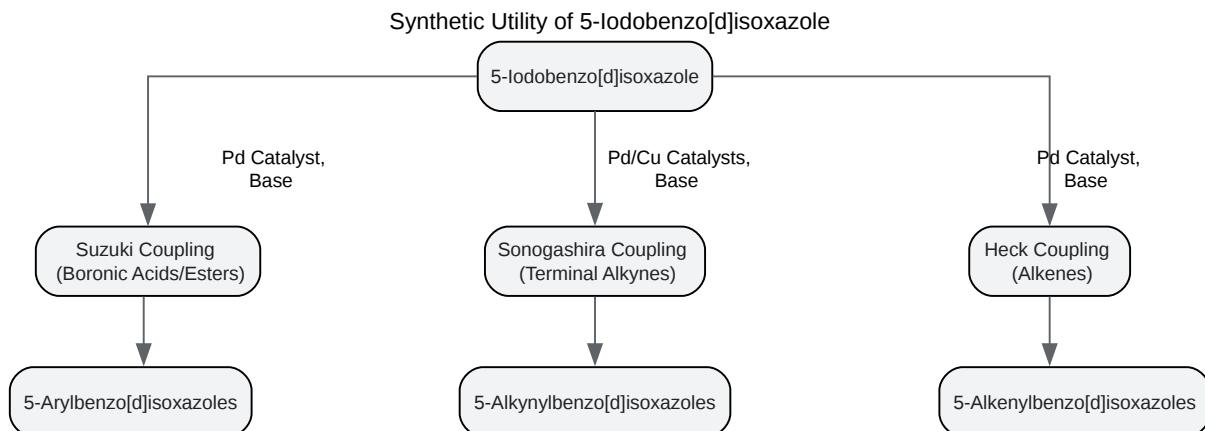
Applications in Drug Discovery and Organic Synthesis

The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Its presence can confer a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzo[d]isoxazole scaffold, in particular, serves as a bioisostere for indole, a common motif in biologically active compounds.

5-Iodobenzo[d]isoxazole is a valuable building block for the synthesis of more complex molecules due to the presence of the iodine atom. This site allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse substituents at the 5-position. This synthetic versatility

makes it an attractive starting material for the generation of libraries of compounds for drug discovery screening.

Diagram of Utility in Cross-Coupling Reactions



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Caption: Cross-coupling reactions utilizing **5-Iodobenzo[d]isoxazole**.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **5-Iodobenzo[d]isoxazole**.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

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